molecular formula C19H17N3O4 B11379206 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11379206
M. Wt: 351.4 g/mol
InChI Key: QNMHMYUTZHVKGV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name This compound delineates its structure with precision:

  • Parent structure : Benzamide (a benzene ring attached to a carboxamide group).
  • Substituents :
    • A 1,2,5-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) at position 4 of the benzamide’s benzene ring.
    • A 4-methoxyphenyl group (methoxy-substituted benzene) attached to position 4 of the oxadiazole ring.
    • A prop-2-en-1-yloxy (allyloxy) group at position 4 of the benzamide’s benzene ring.

The systematic name adheres to IUPAC prioritization rules, where the oxadiazole ring is numbered to assign the lowest possible locants to substituents. The molecular formula is $$ \text{C}{21}\text{H}{19}\text{N}{3}\text{O}{4} $$, with a molecular weight of 377.4 g/mol.

Structural Feature Position Role in Nomenclature
Benzamide core Base structure Root name "benzamide"
1,2,5-Oxadiazole Substituent at C4 Prefix "4-(1,2,5-oxadiazol-3-yl)"
4-Methoxyphenyl Attached to oxadiazole C4 Prefix "4-(4-methoxyphenyl)"
Allyloxy group Substituent at benzamide C4 Prefix "4-(prop-2-en-1-yloxy)"

This compound belongs to the 1,2,5-oxadiazole subclass of heterocycles, which are characterized by their electron-deficient aromatic rings and utility in medicinal chemistry.

Historical Development of Oxadiazole-Based Compounds

The exploration of oxadiazoles began in the mid-20th century, driven by their synthetic versatility and biological potential. Key milestones include:

  • 1950s–1970s : Initial synthesis of 1,2,5-oxadiazoles via cyclization of nitrile oxides with nitriles, leading to discoveries of their thermal stability and electronic properties.
  • 1980s–2000s : Emergence of oxadiazoles in drug discovery, particularly as bioisosteres for ester and amide groups due to their metabolic resistance. For example, compounds like fasiplon (a 1,2,5-oxadiazole anxiolytic) entered clinical trials, highlighting their therapeutic promise.
  • 2010s–Present : Computational design of oxadiazole derivatives targeting enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), with structural modifications (e.g., methoxy and allyloxy groups) optimizing pharmacokinetic profiles.

The integration of methoxyphenyl and allyloxy groups into oxadiazole frameworks, as seen in the target compound, reflects modern strategies to enhance solubility and target affinity.

Position in Contemporary Heterocyclic Chemistry Research

In current research, this compound occupies a niche as a multifunctional scaffold with two key attributes:

  • Electronic Modulation : The electron-withdrawing oxadiazole ring and electron-donating methoxy group create a push-pull system, potentially enhancing interactions with biological targets like kinase enzymes.
  • Synthetic Flexibility : The allyloxy group offers a site for further functionalization (e.g., Michael additions or cycloadditions), enabling diversification of derivative libraries.

Comparative studies with analogs illustrate its unique position:

Compound R1 R2 Key Property
Target Compound 4-Methoxyphenyl Allyloxy Balanced lipophilicity ($$\log P \approx 3.2$$)
N-(4-Phenyl-oxadiazolyl)benzamide Phenyl Allyloxy Higher $$\log P$$ ($$3.8$$)
3,5-Dimethoxybenzamide Dimethoxy Enhanced solubility ($$\log P \approx 2.1$$)

This compound’s methoxyphenyl group may improve membrane permeability compared to phenyl analogs, while the allyloxy moiety retains potential for prodrug strategies.

Research Rationale and Scope Delineation

The rationale for studying this compound centers on three axes:

  • Pharmacological Potential : Oxadiazoles are established protease inhibitors and antimicrobial agents; the methoxyphenyl-allyloxy combination could synergize these effects.
  • Structural Novelty : Few reported compounds merge 1,2,5-oxadiazoles with allyloxy groups, offering unexplored structure-activity relationships.
  • Synthetic Methodology : Developing efficient routes to such hybrids addresses challenges in heterocyclic coupling reactions.

Current research scope includes:

  • Optimizing N-acylation and oxadiazole cyclization steps to improve yields.
  • Screening for inhibitory activity against inflammation-related targets (e.g., NF-κB).
  • Computational modeling of methoxy group effects on binding thermodynamics.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C19H17N3O4/c1-3-12-25-16-10-6-14(7-11-16)19(23)20-18-17(21-26-22-18)13-4-8-15(24-2)9-5-13/h3-11H,1,12H2,2H3,(H,20,22,23)

InChI Key

QNMHMYUTZHVKGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a suitable precursor with a methoxyphenyl group.

    Attachment of the prop-2-en-1-yloxy group: This can be done through an etherification reaction, where the hydroxyl group of the precursor reacts with an allyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the biosynthesis of bacterial lipids or interfere with other essential cellular processes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific proteins or signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) contrasts with chloro or trifluoromethyl substituents (electron-withdrawing) in analogues like compound 59, which may influence receptor binding or metabolic stability .

Structure-Activity Relationships (SAR)

  • Oxadiazole Core : Essential for bioactivity; substitution at position 4 with aryl groups (e.g., 4-methoxyphenyl) enhances antifungal and antiparasitic activities .
  • Benzamide Substituents :
    • Propenyloxy Group : May confer higher metabolic resistance compared to smaller alkoxy groups (e.g., methoxy) due to steric hindrance .
    • Halogenated Derivatives : Compounds with chloro or bromo substituents (e.g., 59, 45–48) show enhanced antiplasmodial activity, suggesting electronegative groups improve target engagement .

Biological Activity

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide, a compound featuring the oxadiazole scaffold, has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article synthesizes relevant findings regarding its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure:

  • Molecular Formula : C16H16N4O3
  • IUPAC Name : this compound
  • SMILES : COc(cc1)ccc1-c1nonc1NC(c(cccc1)c1N+=O)=O

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cancer progression. The following mechanisms have been identified:

  • Inhibition of Kinases : The compound has shown potential in inhibiting key kinases involved in cell proliferation and survival pathways.
  • Interaction with Nucleic Acids : It selectively interacts with DNA and RNA, disrupting essential cellular processes.
  • Enzyme Inhibition : The compound inhibits enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical for cancer cell growth and survival .

Cytotoxicity Profiles

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Table 1 summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
MCF-715.63
A5490.12–2.78
HeLa0.65
PANC-12.41

These values indicate that the compound exhibits significant cytotoxicity against breast (MCF-7), lung (A549), cervical (HeLa), and pancreatic (PANC-1) cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of oxadiazole derivatives:

  • A review on 1,3,4-oxadiazole derivatives emphasized their broad spectrum of biological activities, including anticancer properties. The study noted that structural modifications could enhance their efficacy against malignant cells .
  • Another research article demonstrated that hybridization of oxadiazole with other pharmacophores led to compounds with varied mechanisms of action targeting different cancer-related proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis typically involves sequential coupling of substituted benzoyl chlorides with oxadiazole precursors. For example:

  • Step 1 : React 4-(prop-2-en-1-yloxy)benzoyl chloride with 3-amino-4-(4-methoxyphenyl)-1,2,5-oxadiazole under anhydrous DMF with NaH as a base (60–70°C, 6–8 hours) .
  • Step 2 : Purify via column chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization (dichloromethane/hexane).
  • Key parameters : Control reaction pH (neutral to slightly basic) and temperature to minimize oxadiazole ring degradation. Yield improvements (75–85%) are achieved using catalytic DMAP .

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Analytical techniques :

  • NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; oxadiazole C=O at ~165 ppm in 13C^{13}\text{C} NMR) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 379.12) .
  • X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in the oxadiazole-benzamide dihedral angle (typically 15–25°) .

Q. What preliminary biological activities have been reported for similar 1,2,5-oxadiazole derivatives?

  • Findings : Analogous compounds exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and C. albicans via membrane disruption .
  • Anticancer potential : IC50_{50} of 10–25 µM in breast cancer (MCF-7) cells through HDAC inhibition .
  • Anti-inflammatory effects : COX-2 inhibition (60–75% at 50 µM) .

Advanced Research Questions

Q. How do substituents on the oxadiazole and benzamide moieties affect target selectivity in enzyme inhibition?

  • SAR insights :

  • Methoxy group : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration for neurotargets .
  • Propenyloxy chain : Introduces π-π stacking with catalytic residues (e.g., HDAC2 Tyr308), increasing binding affinity by 3-fold vs. non-substituted analogs .
  • Oxadiazole ring : Critical for H-bonding with ATP-binding pockets (e.g., in kinase assays) .
    • Experimental design : Use molecular docking (AutoDock Vina) paired with site-directed mutagenesis to validate binding motifs .

Q. What strategies resolve contradictions in bioactivity data across different assay models?

  • Case study : Discrepancies in IC50_{50} values (e.g., 15 µM in cell-based vs. 50 µM in enzymatic assays) may arise from:

  • Membrane permeability : Measure cellular uptake via LC-MS/MS.
  • Metabolic stability : Use liver microsomes (e.g., human CYP3A4) to assess first-pass degradation .
    • Statistical approach : Apply Bland-Altman analysis to quantify systematic biases between assays .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

  • In silico tools :

  • ADMET prediction : SwissADME estimates moderate bioavailability (F = 45%) due to high polar surface area (PSA = 95 Ų) .
  • Metabolite identification : GLORY predicts Phase I oxidation at the propenyloxy chain, forming epoxide intermediates .
    • Validation : Synthesize deuterated analogs to track metabolic pathways via 2H^2\text{H}-NMR .

Methodological Challenges

Q. What experimental precautions are required to prevent oxadiazole ring degradation during synthesis?

  • Solutions :

  • Avoid strong acids/bases: Use NaHCO3_3 for neutralization instead of NaOH .
  • Temperature control: Maintain reactions below 80°C to prevent ring-opening .
  • Protect from moisture: Use molecular sieves in DMF-based reactions .

Q. How to address low reproducibility in crystallography data for this compound?

  • Troubleshooting :

  • Crystal growth : Use vapor diffusion (ethyl acetate/pentane) at 4°C for slow nucleation .
  • Twinned data : Apply SHELXD for twin-law refinement (e.g., Hooft parameter > 0.8) .

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